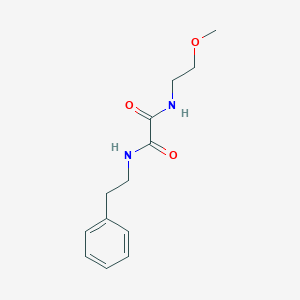![molecular formula C16H17FO3 B5150062 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene, also known as FPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a positron emission tomography (PET) imaging agent for the detection of metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.
Wirkmechanismus
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene binds to the allosteric site of mGluR5, resulting in a conformational change that enhances the binding of glutamate to the receptor. This leads to the activation of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has been shown to have a high degree of specificity for mGluR5, with minimal binding to other receptor subtypes. This makes it a valuable tool for studying the role of mGluR5 in various neurological disorders. Additionally, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has a relatively long half-life, allowing for extended imaging sessions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene is its high selectivity and affinity for mGluR5, which allows for accurate imaging of this receptor subtype in vivo. Additionally, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has a relatively long half-life, allowing for extended imaging sessions. However, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has limited availability and can be expensive to produce, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene research, including the development of new imaging agents with improved selectivity and affinity for mGluR5. Additionally, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene could be used to study the role of mGluR5 in various neurological disorders, including addiction, anxiety, depression, and schizophrenia. Finally, 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene could be used to investigate the efficacy of novel therapeutic agents targeting mGluR5 in preclinical models.
Synthesemethoden
The synthesis of 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene involves a multi-step process that includes the reaction of 4-fluorophenol with 2-bromoethanol to form 2-(4-fluorophenoxy)ethanol. The resulting compound is then reacted with 1-bromo-2-ethoxybenzene in the presence of a base to form 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene. The final product is purified using column chromatography to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has been extensively studied in preclinical models as a PET imaging agent for mGluR5. This receptor subtype is involved in a variety of neurological disorders, including addiction, anxiety, depression, and schizophrenia. 1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene has shown high selectivity and affinity for mGluR5, making it a promising tool for studying the role of this receptor in various brain disorders.
Eigenschaften
IUPAC Name |
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-2-18-15-5-3-4-6-16(15)20-12-11-19-14-9-7-13(17)8-10-14/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPPHMEVOLEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)
![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)


![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)
